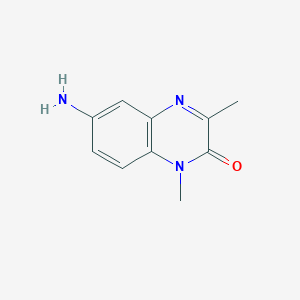
6-Amino-1,3-dimethyl-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-1,3-dimethyl-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of an amino group at the 6th position and two methyl groups at the 1st and 3rd positions on the quinoxalinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,3-dimethyl-2(1H)-quinoxalinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-dimethylurea with cyanoacetic acid in the presence of a condensing agent and acetic anhydride. The reaction mixture is cooled to 6-8°C and stirred uniformly. After the reaction is complete, the product is purified through vacuum distillation to obtain 1,3-dimethylcyanoacetylurea, which is then further processed to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to improve reaction yield, purity, and efficiency while minimizing the generation of pollutants and avoiding the use of toxic substances .
化学反応の分析
Types of Reactions
6-Amino-1,3-dimethyl-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different quinoxalinone derivatives.
Substitution: The amino group at the 6th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
科学的研究の応用
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Medicine: Research has indicated its potential use in the development of new antiviral and anticancer drugs.
作用機序
The mechanism of action of 6-Amino-1,3-dimethyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This inhibition can disrupt various biological processes, making it a potential candidate for drug development .
類似化合物との比較
Similar Compounds
6-Amino-1,3-dimethyluracil: A structurally similar compound with potential antiviral and anticancer properties.
1,3-Dimethyl-6-aminouracil: Another related compound used in the synthesis of pyrimidine derivatives.
Uniqueness
6-Amino-1,3-dimethyl-2(1H)-quinoxalinone is unique due to its specific substitution pattern on the quinoxalinone ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
6-amino-1,3-dimethylquinoxalin-2-one |
InChI |
InChI=1S/C10H11N3O/c1-6-10(14)13(2)9-4-3-7(11)5-8(9)12-6/h3-5H,11H2,1-2H3 |
InChIキー |
JRAFXAPYTMIORL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC(=C2)N)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


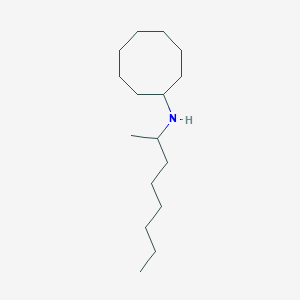
![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B12595152.png)

![1-{[2-(1H-Indol-3-yl)ethyl]amino}-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12595164.png)
![2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid](/img/structure/B12595168.png)
![Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, butyl ester](/img/structure/B12595171.png)
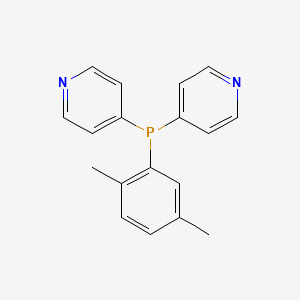
![2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol](/img/structure/B12595191.png)
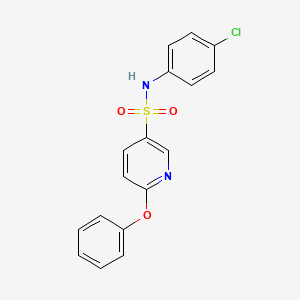
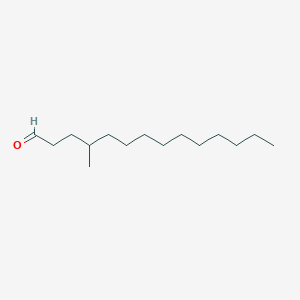
![Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12595205.png)
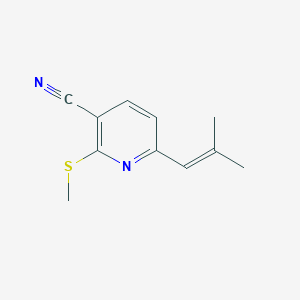
![2-[2-(4-Aminophenyl)ethenyl]-6-bromo-4H-1-benzopyran-4-one](/img/structure/B12595226.png)
![2-Butenamide,4-(dimethylamino)-N-[4-[[3,6-dioxo-4-(phenylmethoxy)-1,4-cyclohexadien-1-yl]amino]-7-ethoxy-6-quinazolinyl]-,(2E)-](/img/structure/B12595232.png)
